3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide
Description
Properties
CAS No. |
1189972-14-2 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
277.379 |
IUPAC Name |
3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-N-(2-phenylethyl)-2H-pyrrole-1-carboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-3-14-12(2)11-18(15(14)19)16(20)17-10-9-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3,(H,17,20)/i1D3,3D2 |
InChI Key |
VAQWDIFLYGGQLK-WNWXXORZSA-N |
SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=CC=C2)C |
Synonyms |
4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene |
Origin of Product |
United States |
Preparation Methods
Cyclization of γ-Amino Ketones
A modified Hantzsch pyrrole synthesis or Paal-Knorr cyclization can construct the pyrrolidinone ring. In the Stetter reaction described in, 1,4-diketones derived from γ-amino acids undergo cyclization to form pyrrolidinones. For deuterated ethyl incorporation:
Carboxamide Side-Chain Installation
The phenethyl carboxamide group is introduced via nucleophilic acyl substitution. Source details coupling 3-ethyl-4-methyl-pyrrolidin-2-one with 4-nitrophenyl chloroformate to activate the carbonyl, followed by reaction with 2-phenylethylamine. For the deuterated analog:
-
React deuterated pyrrolidinone with 4-nitrophenyl chloroformate in dichloromethane (DCM) with diisopropylethylamine (DIPEA) as a base.
-
Add 2-phenylethylamine dropwise at 0°C, stirring for 12 hr.
-
Isolate the product via column chromatography (hexane/ethyl acetate, 7:3), yielding 75–85% of the carboxamide intermediate.
Deuterium Incorporation Strategies
Deuterium labeling at the ethyl group requires careful selection of reagents to avoid isotopic dilution.
Grignard Reagent-Based Alkylation
-
Deuterated ethyl magnesium bromide (CD3CD2MgBr) reacts with α,β-unsaturated ketones to form γ-deuterated alkylated intermediates.
-
Example: Addition of CD3CD2MgBr to 4-methyl-3-oxo-pyrrolidine-1-carboxylate in tetrahydrofuran (THF) at −78°C, followed by quenching with D2O, yields 3-ethyl-d5-pyrrolidinone with 98% isotopic purity.
Catalytic Deuteration
-
Hydrogenation of alkynes or alkenes using deuterium gas (D2) and palladium catalysts (Pd/C or Pd/BaSO4) selectively introduces deuterium.
-
For example, 3-ethynyl-4-methyl-pyrrolidin-2-one undergoes deuteration in D2O with 10% Pd/C (50 psi D2, 24 hr) to afford 3-ethyl-d5 derivatives.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Purification Techniques
-
Automated flash chromatography (ISCO Optix 10 system) with C-18 reverse-phase columns achieves >99% purity for deuterated compounds.
-
Recrystallization from ethanol/water (1:3) removes non-deuterated byproducts, confirmed by LC-MS (deuterium enrichment >95%).
Analytical Characterization
Spectroscopic Confirmation
Purity and Yield Data
Challenges and Mitigation
Isotopic Scrambling
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound might participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Diabetes Management
Glimepiride is primarily used as an oral hypoglycemic agent in the management of type 2 diabetes mellitus. It functions by stimulating insulin secretion from pancreatic beta cells and enhancing insulin sensitivity in peripheral tissues. Clinical studies have demonstrated its efficacy in lowering blood glucose levels and improving glycemic control in patients with diabetes .
Pharmacodynamics and Mechanism of Action
The mechanism of action involves:
- Insulin Secretion : Glimepiride binds to sulfonylurea receptors on pancreatic beta cells, leading to increased insulin release.
- Insulin Sensitization : It enhances the sensitivity of peripheral tissues to insulin, aiding in glucose uptake .
Synthetic Pathways
Research has focused on developing efficient synthetic routes for glimepiride. The synthesis typically involves multiple steps, starting from simpler pyrrole derivatives. A notable method includes:
- Formation of Intermediates : The reaction of 3-Ethyl-4-methyl-3-pyrrolidin-2-one with other reagents to form key intermediates.
- Final Product Formation : Subsequent reactions lead to the formation of glimepiride with high purity .
Case Studies in Synthesis
Recent studies have highlighted improved methods for synthesizing glimepiride with higher yields and purity. For instance, a novel approach utilizing specific organic bases has been shown to enhance the reaction efficiency during the synthesis process .
New Therapeutic Uses
Ongoing research is exploring additional therapeutic applications of glimepiride beyond diabetes management. Studies are investigating its potential effects on cardiovascular health and metabolic syndrome .
Comparative Studies
Comparative studies have been conducted to evaluate glimepiride's effectiveness against other antidiabetic medications. Results indicate that glimepiride may offer advantages in terms of weight management and lower risk of hypoglycemia compared to some other sulfonylureas .
Mechanism of Action
The mechanism of action of 3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Structural Analogs
Non-Deuterated Parent Compound
The non-deuterated form, 3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-1-carboxamide (CAS: 168510), shares identical structural features except for the absence of deuterium. Key differences include:
- Metabolic Stability : The deuterated version exhibits slower metabolic degradation due to the kinetic isotope effect (KIE), making it preferable for tracer studies in pharmacokinetics .
- Detection: The non-deuterated form lacks the isotopic "signature," limiting its utility in MS-based quantification .
Substituent-Modified Analogs
Compounds with variations in the pyrrole ring or side chains include:
- 3-Acetyloxy-2-cyano-2-hydroxymethyl-N-(2-phenylethyl)propanamide: Features a cyano group and hydroxymethyl substituent, altering electronic properties and reactivity compared to the target compound .
- N-(2-Phenylethyl)acetamide Derivatives : Simplified analogs lacking the pyrrole ring system, used in foundational studies of carboxamide interactions .
Isotopic Variants
- ¹³C-Labeled Analogs : Used for NMR-based structural elucidation but lack the metabolic stability advantages of deuterium labeling .
- ¹⁵N-Labeled Carboxamides : Employed in protein-binding studies but require specialized synthetic routes .
Key Observations:
- Deuteration Complexity: The deuterated compound requires specialized reagents (e.g., D₂O, deuterated ethyl precursors), increasing synthesis costs compared to non-deuterated analogs .
- Functional Group Impact: Modifications like cyano or acetyloxy groups (e.g., ) alter solubility and hydrogen-bonding capacity, affecting crystallinity and bioavailability .
Biological Activity
3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide, also known by its CAS number 247098-18-6, is a compound with potential biological significance. This article reviews its biological activity based on available research, including chemical properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 272.34 g/mol. It has a melting point range of 105-107°C and is slightly soluble in solvents like acetonitrile and chloroform .
| Property | Value |
|---|---|
| CAS No. | 247098-18-6 |
| Molecular Formula | C16H20N2O2 |
| Molecular Weight | 272.34 g/mol |
| Melting Point | 105-107°C |
| Solubility | Slightly soluble in acetone, chloroform, methanol |
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in metabolic pathways. For instance, it has been suggested to interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling and can influence various physiological processes such as metabolism and pain perception .
Biological Activity
1. Antidiabetic Potential
One of the notable areas of interest for this compound is its potential role as a blood glucose regulator. It may act by modulating insulin sensitivity or influencing glucose metabolism pathways, making it a candidate for further investigation in diabetic therapies .
2. Neuroprotective Effects
Preliminary studies suggest that compounds similar to this compound exhibit neuroprotective properties. This could be attributed to their ability to inhibit oxidative stress or modulate neuroinflammatory responses .
Case Studies
A few case studies have explored the effects of related compounds on biological systems:
Case Study 1: Diabetes Management
In a controlled study, a derivative of this compound was administered to diabetic rats. Results indicated a significant reduction in blood glucose levels compared to the control group, suggesting its potential as an antidiabetic agent.
Case Study 2: Neuroprotection in Animal Models
Another study investigated the neuroprotective effects of similar pyrrole derivatives in models of neurodegeneration. The results showed reduced neuronal death and improved cognitive function markers in treated subjects compared to untreated controls.
Q & A
Q. How to employ X-ray crystallography to determine the absolute configuration and solid-state packing of the compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation of a saturated ethyl acetate solution. For example, a related pyrrolo-pyridazine derivative crystallized in the monoclinic P21/c space group .
- Data Refinement : Apply SHELXL for structure solution, ensuring R-factor <0.05. Anisotropic displacement parameters validate non-H atoms, while hydrogen bonding networks explain stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
